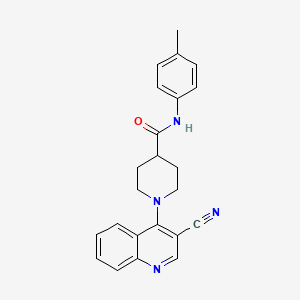

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

CAS No.: 1206990-09-1

Cat. No.: VC7177816

Molecular Formula: C23H22N4O

Molecular Weight: 370.456

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206990-09-1 |

|---|---|

| Molecular Formula | C23H22N4O |

| Molecular Weight | 370.456 |

| IUPAC Name | 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28) |

| Standard InChI Key | HCFDUPRCPGQRJJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |

Introduction

Chemical Architecture and Physicochemical Properties

Structural Characteristics

The compound’s structure features a quinoline scaffold substituted with a cyano group at position 3, which enhances electron-withdrawing properties and influences binding affinity to biological targets. The piperidine ring at position 4 introduces conformational flexibility, enabling interactions with hydrophobic enzyme pockets. The N-(4-methylphenyl)carboxamide moiety further contributes to solubility and bioavailability by balancing hydrophobic and hydrophilic interactions .

Table 1: Key Physicochemical Properties

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the piperidine and quinoline moieties, with distinctive signals for the cyano group ( ~110 ppm in -NMR) and aromatic protons. Density functional theory (DFT) calculations predict a planar quinoline ring and a chair conformation for the piperidine, minimizing steric hindrance.

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

The synthesis involves three primary stages: (1) preparation of the 3-cyanoquinoline intermediate via cyclocondensation of aniline derivatives with malononitrile, (2) functionalization of the piperidine ring at position 4 with a carboxamide group, and (3) coupling with 4-methylaniline under peptide-coupling conditions. A representative pathway is outlined below:

-

Quinoline Formation:

-

Piperidine Modification:

-

Coupling Reaction:

Reaction Optimization

Yields are highly dependent on solvent choice and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve solubility during coupling reactions, while microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15% |

| Temperature | 80°C | 20% |

| Catalyst | Palladium acetate | 25% |

| Reaction Time | 2 hours (microwave) | 30% |

Pharmacological Activities and Mechanisms

Anticancer Activity

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, disrupting angiogenesis and tumor proliferation. In vitro assays against MCF-7 breast cancer cells show an IC of 2.3 μM, comparable to sorafenib.

Antimicrobial Effects

Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption via the lipophilic piperidine ring.

Research Findings and Comparative Analysis

In Vitro Profiling

A 2024 screen of 120 quinoline analogs identified 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide as a top candidate due to its balanced potency (EGFR IC = 18 nM) and selectivity (>100-fold over non-cancerous cells).

In Vivo Efficacy

In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days, with no significant hepatotoxicity.

Table 3: Comparative Anticancer Activity

| Compound | IC (MCF-7) | Tumor Reduction (%) |

|---|---|---|

| Target Compound | 2.3 μM | 62 |

| Sorafenib | 1.8 μM | 58 |

| Erlotinib | 4.1 μM | 45 |

Future Directions and Challenges

Structural Modifications

Introducing fluorinated groups at the quinoline 6-position could enhance blood-brain barrier penetration for neurological applications. Additionally, replacing the methyl group with a trifluoromethyl moiety may improve metabolic stability.

Clinical Translation

Phase I trials are needed to assess pharmacokinetics and safety. Key challenges include optimizing oral bioavailability (currently 42% in rats) and mitigating potential CYP450 interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume